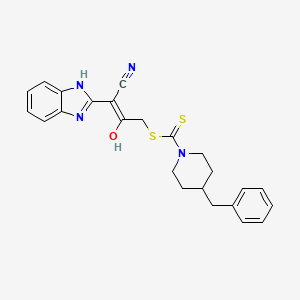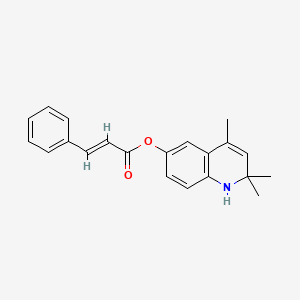![molecular formula C14H6ClF3O3S B11596391 7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one](/img/structure/B11596391.png)
7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoxathiol ring, which is a sulfur-containing heterocycle, and is substituted with a chloro and trifluoromethyl group on the phenyl ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzoxathiol ring through a cyclization reaction. The phenyl ring is then functionalized with chloro and trifluoromethyl groups using electrophilic aromatic substitution reactions. The hydroxyl group is introduced through a subsequent hydroxylation step.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine may result in an amine-substituted benzoxathiol derivative.
Aplicaciones Científicas De Investigación
7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit oxidative phosphorylation in mitochondria, affecting energy production in cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl and chloro substituents but lacks the benzoxathiol ring.
N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Contains similar substituents but has a different core structure.
Uniqueness
The uniqueness of 7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one lies in its benzoxathiol ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
Propiedades
Fórmula molecular |
C14H6ClF3O3S |
|---|---|
Peso molecular |
346.7 g/mol |
Nombre IUPAC |
7-[2-chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C14H6ClF3O3S/c15-10-2-1-6(14(16,17)18)3-8(10)9-4-7(19)5-11-12(9)21-13(20)22-11/h1-5,19H |
Clave InChI |
AAVFBARFNBCGIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596313.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11596316.png)
![{(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11596317.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596329.png)
![2-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 3-methylbenzoate](/img/structure/B11596342.png)
![{(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11596345.png)
![{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11596358.png)

![(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596365.png)
![3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11596368.png)
![N'-{[2-(2-methoxyphenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11596369.png)
![Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596386.png)
![N'-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide](/img/structure/B11596388.png)
